N-Nitroso-N,N-dinonylamine

Vue d'ensemble

Description

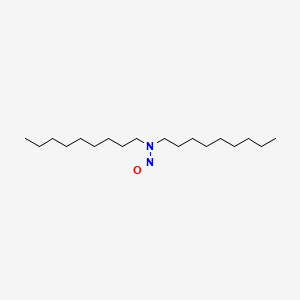

N-Nitroso-N,N-dinonylamine is an organic compound with the molecular formula C18H38N2O. It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (-N=O) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation and effects in various environments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Nitroso-N,N-dinonylamine can be synthesized through the nitrosation of N,N-dinonylamine. The reaction typically involves the use of nitrous acid (HNO2) or its precursors, such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction conditions usually require a controlled temperature to ensure the stability of the nitroso compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction of the nitroso group can yield amines or other reduced forms.

Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions typically involve the use of strong nucleophiles like thiols or amines in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary amines .

Applications De Recherche Scientifique

Toxicological Research

N-Nitroso-N,N-dinonylamine is primarily studied for its carcinogenic potential. Research indicates that N-nitroso compounds can induce DNA damage and are linked to various cancers in humans and animals. Studies have shown that exposure to these compounds can result in significant biochemical changes that may lead to cancer development, particularly in organs such as the liver and stomach .

Case Study: Carcinogenicity Assessment

- A comprehensive review highlighted the mechanisms by which N-nitroso compounds, including this compound, cause DNA damage. The study utilized animal models to demonstrate the compound's ability to form adducts with DNA, leading to mutations and tumor formation .

Environmental Monitoring

This compound is also relevant in environmental science, particularly concerning water quality and food safety. It can form as a byproduct in various industrial processes and is often monitored in drinking water and food products.

Quantification Techniques

- Advanced analytical methods such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) have been developed for the sensitive detection of N-nitroso compounds in environmental samples. These methods allow for the simultaneous quantification of multiple nitrosamines at trace levels, ensuring compliance with safety regulations .

Table 1: Detection Limits of N-Nitroso Compounds

| Compound | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| This compound | LC-HRMS | 0.1 ng/mL | |

| N-Nitroso-dimethylamine | LC-HRMS | 0.01 ng/mL | |

| N-Nitroso-diethylamine | GC-MS | 0.5 ng/mL |

Pharmaceutical Applications

In the pharmaceutical industry, there is a significant focus on controlling nitrosamine impurities due to their carcinogenic nature. Regulatory agencies have established guidelines for the acceptable levels of nitrosamines in drug products.

Case Study: Drug Impurity Analysis

- A study demonstrated the application of LC-HRMS for quantifying nitrosamine impurities in pharmaceutical formulations. The method was validated for its sensitivity and reproducibility, allowing for the detection of N-nitroso compounds at levels below regulatory thresholds .

Food Safety Assessments

N-Nitroso compounds are also monitored in food products, particularly those containing nitrites or nitrates as preservatives. The formation of these compounds during food processing or cooking poses a risk to consumer health.

Research Findings

Mécanisme D'action

The mechanism of action of N-Nitroso-N,N-dinonylamine involves its metabolic activation to form electrophilic intermediates. These intermediates can react with DNA, leading to the formation of DNA adducts and initiating carcinogenesis. The primary molecular targets are the nucleophilic sites in DNA, which undergo alkylation by the reactive intermediates .

Comparaison Avec Des Composés Similaires

- N-Nitrosodimethylamine

- N-Nitrosodiethylamine

- N-Nitrosomorpholine

Comparison: N-Nitroso-N,N-dinonylamine is unique due to its longer alkyl chains compared to other nitrosamines like N-Nitrosodimethylamine and N-Nitrosodiethylamine. This structural difference can influence its physical properties, reactivity, and biological effects. For instance, the longer alkyl chains may affect its solubility and interaction with biological membranes .

Activité Biologique

N-Nitroso-N,N-dinonylamine (NND) is a member of the nitrosamine family, which are compounds known for their carcinogenic potential. This article explores the biological activity of NND, focusing on its mechanisms of action, carcinogenicity, metabolic pathways, and relevant case studies.

Overview of N-Nitroso Compounds

N-Nitroso compounds (NOCs) are formed through the nitrosation of amines, a process that can occur in various environments, including food processing and biological systems. The general structure of nitrosamines involves a nitroso group () attached to a nitrogen atom that is part of an amine. This structural configuration is crucial for their biological activity, particularly their ability to form reactive intermediates that interact with DNA and other cellular macromolecules .

Carcinogenic Properties

Mechanism of Carcinogenicity

The carcinogenicity of NND and related nitrosamines is primarily attributed to their ability to generate electrophilic species that react with DNA. Upon metabolic activation, these compounds can form DNA adducts, leading to mutations and ultimately cancer. The following mechanisms have been identified:

- Formation of N-nitroso-DNA Adducts : These adducts can disrupt normal DNA function, leading to errors during replication.

- Inhibition of DNA Repair Mechanisms : This results in an accumulation of genetic damage.

- Activation of Oncogenes : Alterations in genes such as K-ras can promote tumorigenesis .

Metabolic Activation

The bioactivation of NND involves several enzymatic steps, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the hydroxylation of the carbon adjacent to the nitroso group, leading to the formation of reactive intermediates such as diazoalkanes and carbonium ions, which are believed to be the ultimate carcinogens .

Case Study 1: Animal Studies

Research has consistently shown that N-nitroso compounds induce tumors in various animal models. For instance, studies involving chronic exposure to nitrosamines like NND demonstrated significant tumor formation in target organs such as the liver and lungs in rodent models .

| Study | Organ Affected | Tumor Type | Dose |

|---|---|---|---|

| Grasso P (1991) | Liver | Hepatocellular carcinoma | Chronic ingestion |

| Keefer LK et al. (1973) | Lungs | Lung tumors | High doses |

Case Study 2: Human Relevance

While direct evidence linking NND exposure to human cancers remains limited, epidemiological studies suggest a correlation between dietary intake of nitrosamines and increased cancer risk. Notably, processed meats containing nitrites have been implicated in colorectal cancer incidence .

Regulatory Perspectives

Regulatory bodies such as the FDA and OSHA have recognized the potential risks associated with nitrosamines. Guidelines recommend minimizing exposure due to their established carcinogenicity in animal studies and plausible risks in humans .

Propriétés

IUPAC Name |

N,N-di(nonyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N2O/c1-3-5-7-9-11-13-15-17-20(19-21)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPXOAQLARIGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN(CCCCCCCCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696589 | |

| Record name | N-Nitroso-N-nonyl-1-nonanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84424-96-4 | |

| Record name | N-Nitroso-N-nonyl-1-nonanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.